molecular formula C7H13NO B11924015 4-Azaspiro[2.5]octan-6-ol

4-Azaspiro[2.5]octan-6-ol

Cat. No.: B11924015
M. Wt: 127.18 g/mol
InChI Key: SPAHPXNPAMEFTR-UHFFFAOYSA-N
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Description

4-Azaspiro[25]octan-6-ol is a chemical compound with the molecular formula C7H13NO It is characterized by a spirocyclic structure, which includes a nitrogen atom and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Azaspiro[2.5]octan-6-ol can be achieved through several methods. One common approach involves the annulation of cyclopentane or four-membered rings using readily available starting materials. These methods typically employ conventional chemical transformations and minimal chromatographic purifications .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

4-Azaspiro[2.5]octan-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but typically involve standard laboratory techniques.

Major Products

The major products formed from these reactions include ketones, aldehydes, amines, and substituted derivatives, depending on the specific reaction and conditions employed .

Scientific Research Applications

4-Azaspiro[2.5]octan-6-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Azaspiro[2.5]octan-6-ol is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The nitrogen atom and hydroxyl group in its structure may play a role in its interactions with enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Azaspiro[2.5]octan-6-ol include:

Uniqueness

This compound is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Its combination of a nitrogen atom and a hydroxyl group within a spirocyclic framework makes it a valuable compound for various research applications .

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

4-azaspiro[2.5]octan-6-ol

InChI

InChI=1S/C7H13NO/c9-6-1-2-7(3-4-7)8-5-6/h6,8-9H,1-5H2

InChI Key

SPAHPXNPAMEFTR-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC2)NCC1O

Origin of Product

United States

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